4-(5-Bromopyridin-3-yl)piperazin-2-one is a chemical compound characterized by a piperazine ring substituted with a brominated pyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing pharmaceuticals and studying biological interactions.
The compound can be synthesized through various organic chemistry methods, particularly involving bromination and subsequent reactions with piperazine derivatives. It serves as an intermediate in the synthesis of complex organic molecules and has been studied for its biological properties, including enzyme inhibition and receptor interactions .
4-(5-Bromopyridin-3-yl)piperazin-2-one belongs to the class of piperazine derivatives, which are widely recognized for their pharmacological properties. Its classification can be further defined under heterocyclic compounds due to the presence of both piperazine and pyridine rings.
The synthesis of 4-(5-Bromopyridin-3-yl)piperazin-2-one typically involves several key steps:
The industrial production may utilize continuous flow reactors to enhance yield and purity during the bromination and subsequent reactions. The reaction conditions must be optimized to prevent side reactions and ensure high selectivity towards the desired product .
The molecular structure of 4-(5-Bromopyridin-3-yl)piperazin-2-one includes:
The chemical formula for this compound is C10H11BrN2O, and its molecular weight is approximately 243.11 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural elucidation. Characteristic peaks corresponding to the functional groups can be observed in these spectra, confirming the presence of both the piperazine and pyridine moieties .
4-(5-Bromopyridin-3-yl)piperazin-2-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(5-Bromopyridin-3-yl)piperazin-2-one primarily involves its interaction with specific enzymes or receptors. The brominated pyridine moiety can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The structural stability provided by the piperazine ring enhances binding affinity, making it suitable for various biological applications .
The compound is typically presented as a crystalline solid with specific melting points that can vary based on purity and synthesis methods.
Key chemical properties include:
Relevant data from studies indicate that its stability is influenced by environmental factors such as temperature and solvent choice .
4-(5-Bromopyridin-3-yl)piperazin-2-one has several scientific applications:
Piperazine-pyridine hybrids represent a strategically important class of compounds in modern drug discovery, leveraging the complementary pharmacological properties of both heterocycles. These hybrids exploit the piperazine scaffold’s versatility in optimizing pharmacokinetics and the pyridine ring’s capacity for target engagement, particularly when halogenated. The compound 4-(5-Bromopyridin-3-yl)piperazin-2-one exemplifies this approach, integrating a bromopyridine pharmacophore with a piperazin-2-one moiety to potentially enhance binding affinity and selectivity.
Piperazine ranks as the third most prevalent N-heterocycle in FDA-approved drugs, present in over 59 marketed therapeutics [8]. Its significance arises from:
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Drug Name | Therapeutic Area | Key Target |
---|---|---|
Pitolisant (Wakix®) | Narcolepsy | Histamine H₃ receptor |
S1RA | Neuropathic pain | Sigma-1 receptor |
Indinavir | HIV infection | HIV protease |
Vortioxetine | Depression | Serotonin transporter |
The piperazin-2-one variant in 4-(5-Bromopyridin-3-yl)piperazin-2-one introduces a carbonyl group, reducing basicity while adding hydrogen-bond acceptor capacity, which may refine target selectivity [1] [4].
5-Bromopyridin-3-yl derivatives serve as critical pharmacophores due to:
Table 2: Impact of Bromine Substitution on Pyridine Bioactivity
Compound Class | Activity | Bromine Effect |
---|---|---|
Piperazine-pyranopyridines | Antiproliferative (HeLa) | IC₅₀ reduced 5-fold vs. chloro analog |
Chalcone-piperazine hybrids | Cytotoxic (A549) | IC₅₀ = 0.19 μM vs. 11.54 μM for cisplatin |
H₃R/σ1R dual ligands | Receptor affinity | Ki(σ1R) < 10 nM with meta-halogenation |
Bromine’s position (meta to the piperazine linker) in 4-(5-Bromopyridin-3-yl)piperazin-2-one may facilitate optimal vectoring for deep cavity engagement [1] [5].
The fusion of piperazin-2-one and bromopyridine aims to exploit complementary pharmacological mechanisms:
Table 3: Theoretical Binding Mechanisms of 4-(5-Bromopyridin-3-yl)piperazin-2-one
Structural Element | Binding Contribution | Target Implications |
---|---|---|
Piperazin-2-one N¹-H | Hydrogen bond donation | Serotonin/dopamine receptor affinity |
Carbonyl group | Hydrogen bond acceptance | Kinase hinge region engagement |
5-Bromopyridin-3-yl ring | Halogen bonding (Br···C=O) | Enhanced σ1R or kinase binding |
Piperazine linker | Conformational flexibility | Adaptation to diverse binding pockets |
Molecular modeling predicts that the hybrid may adopt a folded conformation where bromine interacts intramolecularly with the piperazinone carbonyl, stabilizing a bioactive pose for receptor engagement [1] [3]. This synergy is validated by H₃R/σ1R ligands where piperazine-bromopyridine analogs show Ki < 10 nM, outperforming non-halogenated counterparts [1].
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4